

Spectroscopic Characterization of 5-Bromo-2-(2-thienyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-(2-thienyl)pyridine

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Bromo-2-(2-thienyl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of the parent compound, 2-(2-thienyl)pyridine, and known substituent effects of bromine on aromatic systems. Detailed experimental protocols for obtaining such data are also provided.

Core Spectroscopic Data

The introduction of a bromine atom at the 5-position of the pyridine ring in 2-(2-thienyl)pyridine is expected to induce predictable changes in its spectroscopic signatures. The following tables summarize the anticipated quantitative data for **5-Bromo-2-(2-thienyl)pyridine**.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.65	d	2.4	H-6 (Py)
7.80	dd	8.7, 2.4	H-4 (Py)
7.60	d	8.7	H-3 (Py)
7.55	dd	3.7, 1.1	H-3' (Th)
7.40	dd	5.1, 1.1	H-5' (Th)
7.15	dd	5.1, 3.7	H-4' (Th)

Py = Pyridine, Th = Thiophene

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
153.5	C-2 (Py)
150.0	C-6 (Py)
144.0	C-2' (Th)
140.5	C-4 (Py)
128.5	C-4' (Th)
128.0	C-5' (Th)
125.0	C-3' (Th)
122.0	C-3 (Py)
118.0	C-5 (Py)

Py = Pyridine, Th = Thiophene

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1580-1560	Strong	C=C/C=N stretching (pyridine ring)
1470-1450	Strong	Aromatic ring stretching (thiophene)
1100-1000	Medium	C-H in-plane bending
850-800	Strong	C-H out-of-plane bending (indicative of substitution pattern)
750-700	Strong	C-S stretching (thiophene)
600-500	Medium	C-Br stretch

Table 4: Predicted UV-Vis Spectroscopic Data (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Transition
~260	~15,000	$\pi \rightarrow \pi$
~300	~10,000	$\pi \rightarrow \pi$

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
241/239	High	[M] ⁺ (Molecular ion peak, showing bromine isotope pattern)
160	Moderate	[M - Br] ⁺
133	Moderate	[M - Br - HCN] ⁺
116	Low	[C ₄ H ₄ S] ⁺ (Thienyl cation)
78	Low	[C ₅ H ₄ N] ⁺ (Pyridyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **5-Bromo-2-(2-thienyl)pyridine**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-Bromo-2-(2-thienyl)pyridine** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrumentation: A 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 5 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.

- Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ^1H and ^{13}C).

2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **5-Bromo-2-(2-thienyl)pyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[1\]](#)
 - Transfer a portion of the powder into a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[\[1\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **5-Bromo-2-(2-thienyl)pyridine** in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

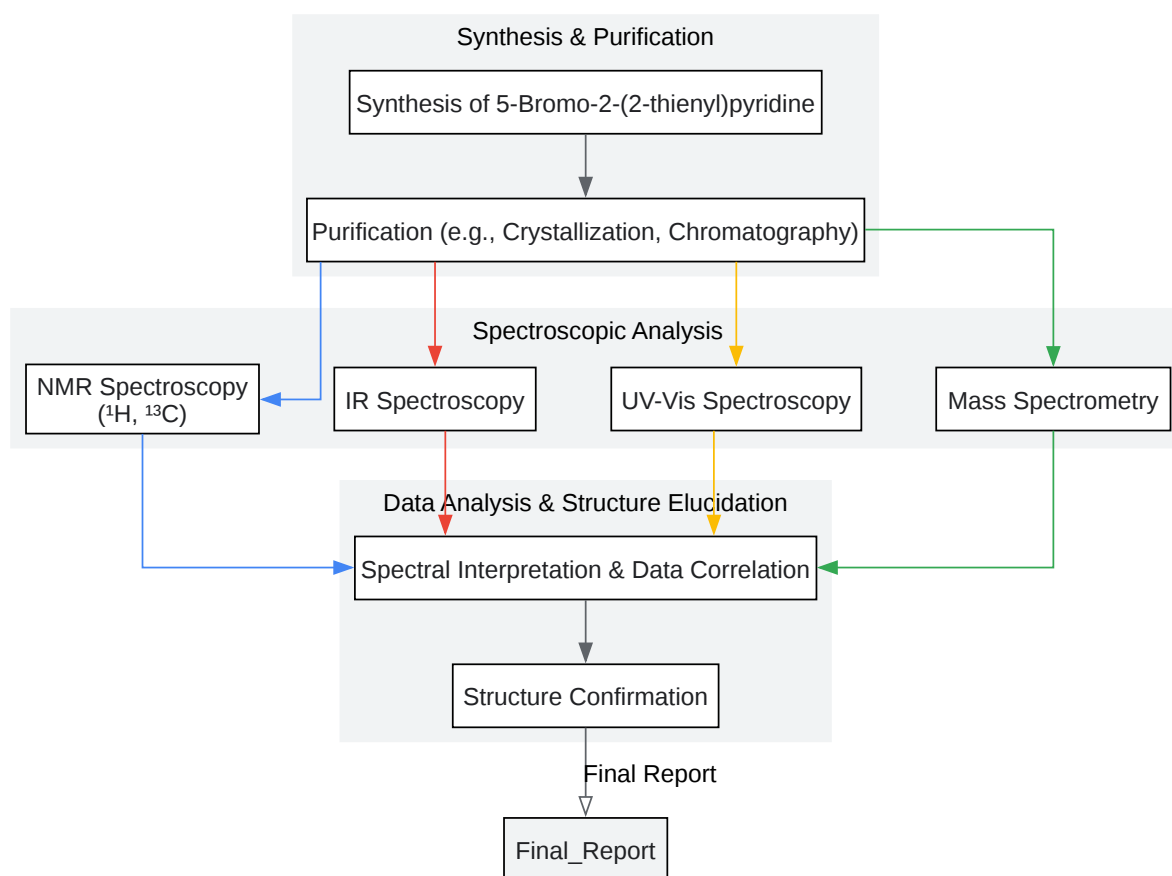
- Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 10^{-5} to 10^{-4} M).
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a matching quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of 200-800 nm.
- Data Processing: The absorbance of the solvent is automatically subtracted from the sample absorbance. The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

4. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **5-Bromo-2-(2-thienyl)pyridine** (approximately 0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source, typically via direct infusion or after separation by gas chromatography.
 - The standard electron energy for EI is 70 eV.^[2]
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
- Data Processing: The resulting mass spectrum will show the molecular ion peak and various fragment ions. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound such as **5-Bromo-2-(2-thienyl)pyridine**.



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Caption: Workflow for the spectroscopic characterization of **5-Bromo-2-(2-thienyl)pyridine**.

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